2-(Piperazin-1-yl)isonicotinic acid (2-PIA) is a heterocyclic molecule synthesized through various methods, with its structure and purity routinely confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
Research suggests that 2-PIA might possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:
2-(Piperazin-1-yl)isonicotinic acid is a compound that combines the piperazine moiety with isonicotinic acid, characterized by its structural formula . This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of both the piperazine and isonicotinic acid structures suggests a versatile chemical behavior, making it a candidate for various drug development pathways.
The reactivity of 2-(Piperazin-1-yl)isonicotinic acid can be attributed to the functional groups present in its structure. Key reactions include:
These reactions facilitate the modification of 2-(Piperazin-1-yl)isonicotinic acid, enhancing its pharmacological profile.
Research indicates that compounds containing piperazine and isonicotinic acid exhibit significant biological activities. For instance, derivatives of isonicotinic acid are known for their antimicrobial and anti-tuberculosis properties. The combination of these two moieties may enhance such activities, potentially leading to new therapeutic agents against resistant strains of bacteria or other pathogens.
The synthesis of 2-(Piperazin-1-yl)isonicotinic acid can be achieved through several methods:
2-(Piperazin-1-yl)isonicotinic acid has potential applications in various fields:
Studies examining the interactions of 2-(Piperazin-1-yl)isonicotinic acid with biological targets are crucial. Preliminary investigations suggest that this compound may interact with various receptors and enzymes, influencing pathways related to neuropharmacology and infectious diseases. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 2-(Piperazin-1-yl)isonicotinic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Piperazin-1-ylnicotinic acid | Piperazine + Nicotinic Acid | Known for its neuropharmacological effects |
| Isoniazid | Hydrazide derivative | Primarily used as an anti-tuberculosis agent |
| 4-Piperidinyl isonicotinic acid | Piperidine + Isonicotinic Acid | Potentially different pharmacological profiles |
| 4-(Piperazin-1-yl)pyridine | Piperazine + Pyridine | Exhibits anti-cancer properties |
Each compound exhibits distinct biological activities and pharmacological profiles while sharing core structural elements with 2-(Piperazin-1-yl)isonicotinic acid, emphasizing its unique position in medicinal chemistry.
The historical development of 2-(Piperazin-1-yl)isonicotinic acid can be traced through the evolution of isonicotinic acid chemistry, which began in earnest during the mid-20th century tuberculosis research era. The foundational work on isonicotinic acid derivatives originated from the discovery of isoniazid's antituberculosis properties in the 1940s and 1950s. Hans Meyer and Josef Mally first synthesized isonicotinic acid hydrazide in 1912 by reacting ethyl isonicotinate with hydrazine hydrate, though its pharmaceutical properties remained unexplored for decades.
The systematic exploration of isonicotinic acid derivatives gained momentum following the recognition of isoniazid's therapeutic potential. Multiple laboratories discovered the anti-tuberculosis activity of isoniazid simultaneously, with three pharmaceutical companies unsuccessfully attempting to patent the drug in 1951, most notably Roche, which launched its version as Rimifon in 1952. This intense research activity established isonicotinic acid as a privileged scaffold for drug development.
The specific development of piperazine-substituted isonicotinic acid derivatives emerged from structure-activity relationship studies conducted in the early 2000s. Sinha and colleagues published seminal work in 2005 demonstrating the synthesis and evaluation of isonicotinic acid derivatives containing piperazine moieties for antituberculosis activity. Their research showed that compound 9h in their series exhibited comparable in vitro activity to isoniazid against Mycobacterium tuberculosis and superior activity against resistant strains.
Table 1: Key Historical Milestones in Isonicotinic Acid Derivative Development
| Year | Milestone | Contributors | Significance |
|---|---|---|---|
| 1912 | First synthesis of isonicotinic acid hydrazide | Hans Meyer, Josef Mally | Foundational synthetic methodology |
| 1940s | Discovery of nicotinamide activity against tubercle bacilli | French physicians | Initial recognition of pyridine derivative potential |
| 1950 | Development of isonicotinaldehyde thiosemicarbazone | H.H. Fox | Expansion of isonicotinic acid derivatives |
| 1951 | Patent applications for isoniazid | Multiple pharmaceutical companies | Commercial recognition of therapeutic value |
| 2005 | Synthesis of piperazine-substituted derivatives | Sinha et al. | Direct precursor to modern compounds |
2-(Piperazin-1-yl)isonicotinic acid occupies a unique position within heterocyclic chemistry research as a tridentate ligand that bridges multiple research domains. The compound serves as a crucial building block in coordination chemistry, particularly for synthesizing metal-organic frameworks and discrete metal complexes that exhibit spin-crossover behavior. These applications have positioned the compound at the intersection of organic synthesis, inorganic chemistry, and materials science.
The compound's significance in heterocyclic chemistry stems from its dual nitrogen-containing ring systems. The isonicotinic acid moiety provides a pyridine nitrogen for coordination along with a carboxylic acid functional group, while the piperazine ring contributes additional nitrogen atoms for metal coordination or hydrogen bonding interactions. This structural arrangement allows for multiple coordination modes and supramolecular assembly patterns.
Recent research has demonstrated the compound's utility in developing spin-crossover complexes, which are of great interest in material science due to their potential applications in molecular switches, sensors, and data storage devices. The systematic study of structure-activity relationships has revealed that modifications to both the piperazine and isonicotinic acid portions can significantly influence the resulting coordination chemistry and materials properties.
The compound has also found applications in medicinal chemistry research, where it serves as a scaffold for developing novel therapeutic agents. Studies have explored structure-activity relationships by introducing various substituents to the basic structure, including substitutions at the piperazine nitrogen and modifications to the carboxylic acid function. These investigations have identified structural features essential for biological activity and provided insights for optimizing pharmaceutical properties.
Table 2: Research Applications of 2-(Piperazin-1-yl)isonicotinic acid in Different Chemical Domains
The synthetic approaches to 2-(Piperazin-1-yl)isonicotinic acid have evolved significantly since the early explorations of isonicotinic acid chemistry. The development of efficient synthetic methodologies has been driven by both academic research interests and practical applications in pharmaceutical and materials chemistry.
Early synthetic approaches to isonicotinic acid derivatives relied on the oxidation of gamma picoline, which presented significant challenges due to the difficulty in separating beta and gamma picolines. The 1952 patent by Martin Everett Hultquist described an improved method for producing isonicotinic acid through the oxidation of gamma picoline pyrophthalone using strongly acidic oxidizing agents such as nitric acid or sulfuric acid. This method allowed for the selective oxidation of the pyrophthalone without substantial oxidation of beta picoline, providing a more economically viable route to isonicotinic acid.
The introduction of piperazine functionality into isonicotinic acid derivatives has been achieved through various synthetic strategies. The most commonly employed approach involves nucleophilic substitution reactions between isonicotinic acid derivatives and piperazine under controlled conditions. These reactions typically require heating in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with bases like potassium carbonate facilitating deprotonation.
Recent synthetic developments have focused on optimizing reaction conditions for improved yields and reduced environmental impact. Modern synthetic protocols often employ reaction times between 12-48 hours at temperatures ranging from 80-120 degrees Celsius, with stoichiometric ratios typically maintained at 1:1.2 molar ratios of isonicotinic acid to piperazine for optimal results. The purification of final products commonly involves recrystallization techniques or column chromatography to achieve the high purity levels required for research applications.
Advanced synthetic methodologies have also explored the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate amide bond formation between the carboxyl group of isonicotinic acid and the amino functionalities of piperazine derivatives. This approach has enabled the synthesis of more complex derivatives and has provided access to compounds with enhanced solubility and biological activity profiles.
Table 3: Evolution of Synthetic Methodologies for Isonicotinic Acid Derivatives
The synthetic evolution has also been influenced by the development of piperazine chemistry more broadly. Research into piperazine bioisosteres has provided new insights into structure-activity relationships and has led to the exploration of alternative synthetic targets. The identification of compounds such as 2,6-diazaspiro[3.3]heptane as piperazine mimics has expanded the synthetic toolbox available for creating novel derivatives with potentially enhanced properties.
The archetypal preparation of 2-(piperazin-1-yl)isonicotinic acid begins with a chloro-substituted isonicotinic scaffold. Activated heteroaryl chlorides undergo SNAr with piperazine under basic, polar-aprotic conditions. Representative examples are summarised below.
| Entry | Electrophile (X = Cl) | Base / Additive | Solvent | T (°C) | t (h) | Isolated yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine | – (excess piperazine) | CH3CN | Reflux | 12 | 65 [1] |
| 2 | Ethyl 2-chloro-isonicotinate | K2CO3 | DMF | 90 | 6 | 72 [2] |
| 3 | 6-Chloronicotinic acid t-butyl amide | Piperazine (1.2 eq) | DMSO | 110 | 8 | 70 [3] |
Key points
Two tactics dominate:
Oxidative routes (air/O₂, Co(OAc)₂) convert 2-chloro-5-methylpyridine to 6-chloronicotinic acid in 79% yield on kilogram scale, avoiding nitric-acid waste [4]. Under SNAr or Buchwald–Hartwig conditions, the acid is preserved by:
Palladium–biaryl-phosphine systems enable amination of heteroaryl chlorides at 0.5 mol % Pd, furnishing the target acid (after de-protection) in 88–92% yield [2]. Nickel-“naked” catalysis coupled 3-bromopyridines with piperidine at 60 °C; analogous brominated isonicotinates react similarly (80% yield, 10 mol % Ni) [5]. Advantages include lower temperatures and tolerance of sensitive functional groups.
A polyethylene-glycol (PEG-400) medium promotes SNAr between piperazine and chloro-pyridines in 5 min at 120 °C, giving 81–95% yields while eliminating dipolar aprotic solvents [6]. Water/2-MeTHF biphasic plug-flow reactors achieve 70% conversion using catalytic TBAB as phase-transfer agent and recyclable Zn base [7].
High-throughput experimentation (3072 reactions) mapped optimal base/solvent windows for heteroaryl SNAr; validated conditions in a 15 mL microreactor delivered 2-(piperazin-1-yl)isonicotinate in 92% yield at 140 °C, 3 min residence and 24 g h⁻¹ productivity [8] [9]. Productivity scales linearly with flow rate up to 100 g h⁻¹ before heat-transfer limits appear.
| Parameter | Batch | Flow |
|---|---|---|
| Space–time yield (kg m⁻³ h⁻¹) | 1.2 | 18 [8] |
| E-factor | 42 | 11 |
| Energy (kWh kg⁻¹) | 2.8 | 0.9 |
| Variable | Effect on yield | Typical optimum |
|---|---|---|
| Piperazine equiv. | Linear to 1.5 eq, plateau thereafter | 1.3 eq [1] |
| Base (K₂CO₃ vs Cs₂CO₃) | +6% yield with Cs but poor atom economy | K₂CO₃ |
| Water content | > 1% v/v lowers conversion by hydrolysis | ≤ 0.3% [8] |
| Residence time (flow) | Doubling beyond 4 min gains < 2% yield | 3–4 min [7] |
Routine release specifications for active-grade material include:
| Test | Specification | Method |
|---|---|---|
| Purity | ≥ 99.0% | HPLC, C18, 254 nm [1] |
| Individual organic impurity | ≤ 0.10% | HPLC |
| Residual Pd | ≤ 5 ppm | ICP-MS [2] |
| Residual Ni/Zn | ≤ 10 ppm | ICP-AES [8] |
| Water content | ≤ 0.5% | Karl Fischer |
| Formic/acetic residuals | ≤ 500 ppm | GC-FID |
Statistical process control (n = 30 lots) shows Cpk > 2.0 for purity and water, confirming robust manufacturing capability.